1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines a piperazine ring with a fluorophenyl group and an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole and piperazine structures suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Indole Moiety: The indole moiety is attached through a condensation reaction between an indole derivative and the piperazine-fluorophenyl intermediate.
Final Coupling: The final step involves coupling the indole-piperazine-fluorophenyl intermediate with a butanone derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with various receptors in the central nervous system, while the piperazine ring may enhance binding affinity and selectivity. The fluorophenyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl structures but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.
4-(4-Fluorophenyl)-1H-indole: Combines the fluorophenyl and indole structures but lacks the piperazine ring.
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of the piperazine, fluorophenyl, and indole moieties. This unique structure allows it to exhibit a diverse range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24FN3O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C22H24FN3O/c23-18-8-10-19(11-9-18)25-12-14-26(15-13-25)22(27)7-3-4-17-16-24-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,24H,3-4,7,12-15H2 |
InChI Key |
ZDPMFCDPEQYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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